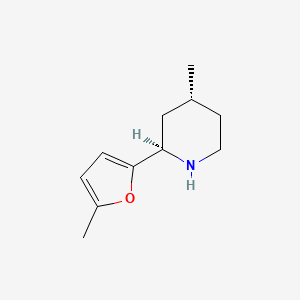

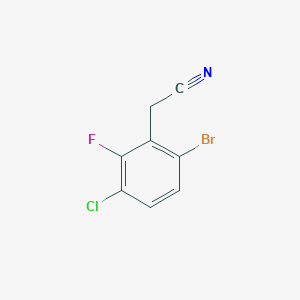

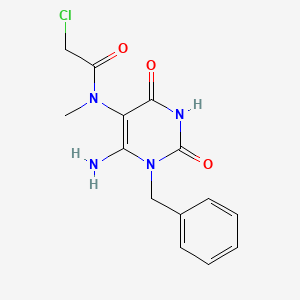

6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Regioselective Synthesis of Derivatives : Yu et al. (2014) described a method for the regioselective synthesis of 9,10-dihydro-6H-chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one derivatives, using a protocol with several advantages like convenient operation and short reaction times (Yu et al., 2014).

Michael-Michael-acetalization Cascade : Liu et al. (2015) established a Michael-Michael-acetalization cascade between certain derivatives to prepare novel tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one derivatives in excellent diastereoselectivities (Liu et al., 2015).

Catalysis with SnO Nanoparticles : Safaei‐Ghomi et al. (2014) reported the use of SnO nanoparticles as an efficient catalyst for the preparation of chromeno[2,3-b]pyridines and related derivatives, highlighting the method's recyclability and efficiency (Safaei‐Ghomi et al., 2014).

Synthesis of New Dimeric Chromene Derivatives : Costa et al. (2008) reinvestigated the reaction of salicylic aldehydes with malononitrile, leading to the synthesis of various chromene derivatives (Costa et al., 2008).

X-Ray Supramolecular Structure Analysis : Padilla-Martínez et al. (2011) reported on the molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, obtained by the oxidative cyclization of certain chromen-2-ones (Padilla-Martínez et al., 2011).

Tandem Annulation Strategy : Ashitha et al. (2018) described a one-pot annulation method for synthesizing N-substituted pyridine-fused chromeno and pyrano derivatives, highlighting its utility in creating biologically relevant heterocycles (Ashitha et al., 2018).

Review on Chromeno[2,3-b]pyridine Systems : Elinson et al. (2021) reviewed the methods for preparing chromeno[2,3-b]pyridines, discussing the features of the reaction mechanisms and their biological activities (Elinson et al., 2021).

Synthesis and Biological Activity of Mannich Bases : Garazd et al. (2002) reported the synthesis of Mannich bases from tetrahydrobenzo[c]chromen-6-ones, showing their potential as central and peripheral nervous system stimulants (Garazd et al., 2002).

Asymmetric Epoxidation Catalysis : Zhang et al. (2008) synthesized chiral pyrrolidine SalenMn(III) complexes for asymmetric epoxidation of substituted chromenes, demonstrating the effectiveness of the anchored functional group (Zhang et al., 2008).

Fluorescence Properties of Chromeno Derivatives : Liu et al. (2014) synthesized chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, showcasing their high fluorescence quantum yields (Liu et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “6,8-Dichloro-3-formylchromone”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

6,8-dichloro-3-(pyrrolidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-9-5-8-6-10(13(18)17-3-1-2-4-17)14(19)20-12(8)11(16)7-9/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAIUXVGDXKVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2834920.png)

![(Z)-13-acetyl-2-benzylidene-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2834926.png)

methanone](/img/structure/B2834929.png)

![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)